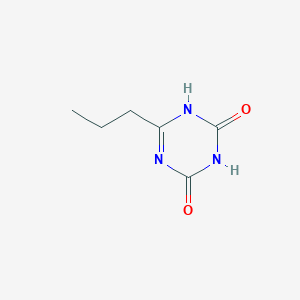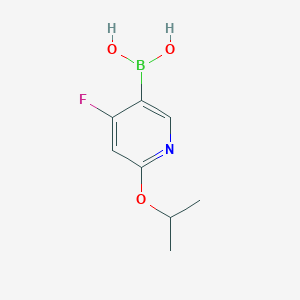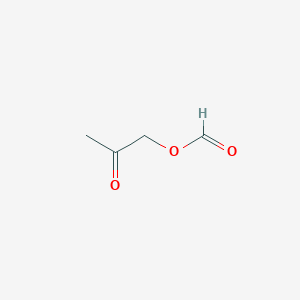
6-Propyl-1,3,5-triazine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Propyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic organic compound. Compounds of this class are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The triazine ring structure is a common motif in many bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of propylamine with cyanuric chloride, followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
6-Propyl-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazines.
Aplicaciones Científicas De Investigación
6-Propyl-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 6-Propyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as metabolism, signal transduction, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a propyl group.
6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione: Contains an ethyl group instead of a propyl group.
Uniqueness
6-Propyl-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness can make it more suitable for certain applications compared to its methyl or ethyl analogs.
Propiedades
Número CAS |
1000668-94-9 |
|---|---|
Fórmula molecular |
C6H9N3O2 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
6-propyl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-4-7-5(10)9-6(11)8-4/h2-3H2,1H3,(H2,7,8,9,10,11) |
Clave InChI |
ZZUKTIBCFCYJPF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=O)NC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NZ)-N-[(2E)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine](/img/structure/B14079997.png)
![Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]-](/img/structure/B14080000.png)

![1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide](/img/structure/B14080008.png)
![tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14080015.png)


![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
![6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14080049.png)
![3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole](/img/structure/B14080055.png)

![3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B14080064.png)

![4-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14080068.png)
